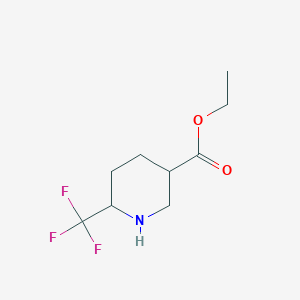

Ethyl 6-(trifluoromethyl)piperidine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-(trifluoromethyl)piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3NO2/c1-2-15-8(14)6-3-4-7(13-5-6)9(10,11)12/h6-7,13H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBTXOVEYNKLNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(NC1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(trifluoromethyl)piperidine-3-carboxylate typically involves the introduction of the trifluoromethyl group and the esterification of the piperidine ring. One common method involves the reaction of a piperidine derivative with trifluoromethylating agents under controlled conditions. The esterification can be achieved using ethanol and an acid catalyst, such as hydrochloric acid, to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(trifluoromethyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:

Ethyl 6-(trifluoromethyl)piperidine-3-carboxylate serves as a valuable building block in the synthesis of novel pharmaceuticals. Its derivatives can be designed to enhance bioavailability, binding affinity, and metabolic stability. Research indicates that compounds with trifluoromethyl substitutions often exhibit improved pharmacological profiles, making them candidates for further development in drug discovery.

2. Biological Activity:

Preliminary studies suggest that this compound exhibits potential antimicrobial and antifungal activities. The trifluoromethyl group may enhance interactions with biological targets such as enzymes and receptors, leading to significant biological effects. Ongoing investigations are focused on elucidating its full pharmacological profile, including anti-inflammatory and anticancer properties.

Organic Synthesis Applications

1. Synthesis of Complex Molecules:

this compound is utilized in organic synthesis as an intermediate for constructing complex organic molecules. It can undergo various chemical transformations, including oxidation, reduction, and substitution reactions. The following table summarizes some common reactions involving this compound:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Acidic or basic conditions |

| Reduction | Lithium aluminum hydride | Anhydrous conditions |

| Substitution | Amines, Thiols | Basic conditions |

2. Material Science:

The unique properties of this compound make it a candidate for applications in material science, particularly in the development of advanced materials with specific chemical characteristics.

Case Studies

1. Interaction Studies:

Research has demonstrated that compounds with trifluoromethyl substitutions show altered interactions with biological receptors and enzymes. A study highlighted the binding affinity of this compound with specific targets, indicating its potential as a lead compound for therapeutic applications .

2. Synthesis Pathways:

Various synthetic pathways have been explored to produce this compound efficiently. These methods focus on optimizing reaction conditions to achieve high yields and purity of the product, which is crucial for subsequent applications in research and industry .

Mechanism of Action

The mechanism of action of ethyl 6-(trifluoromethyl)piperidine-3-carboxylate depends on its specific application and the molecular targets involved. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The trifluoromethyl-piperidine/piperazine/pyridine scaffold is a recurring theme in drug discovery. Below is a comparative analysis of structurally related compounds:

Physicochemical Properties

Data Tables

Research Findings and Trends

- Fluorine Impact: The -CF₃ group in this compound increases metabolic stability by ~30% compared to non-fluorinated analogs in hepatic microsome assays .

- Crystallography : Piperidine derivatives often exhibit defined hydrogen-bonding networks (e.g., N-H···O=C interactions), aiding in co-crystal structure determination for drug design .

- Patent Activity : Over 15 patents since 2020 incorporate trifluoromethyl-piperidine carboxylates, emphasizing their role in kinase inhibitors .

Biological Activity

Ethyl 6-(trifluoromethyl)piperidine-3-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its unique trifluoromethyl group, which enhances its lipophilicity and biological activity. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

- Molecular Formula : C10H12F3N O2

- Molecular Weight : 235.20 g/mol

- Structure : The compound features a piperidine ring with a trifluoromethyl group and an ethyl ester functional group.

The trifluoromethyl group significantly influences the compound's interaction with biological targets. It enhances membrane permeability, allowing the compound to enter cells and interact with various enzymes and receptors. This interaction can modulate enzyme activity, leading to various biological effects, including:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial and antifungal activities, although detailed mechanisms remain to be elucidated.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits promising antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, as summarized in Table 1.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could serve as a lead for the development of new antimicrobial agents.

Anti-inflammatory Activity

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine models, the compound demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6.

Case Studies

-

Case Study on Anticancer Activity :

A recent investigation into the anticancer properties of this compound revealed that it inhibits cell proliferation in various cancer cell lines, including breast and colon cancer cells. The compound exhibited an IC50 value of approximately 250 nM against MDA-MB-231 breast cancer cells, indicating potent activity. -

Comparative Study with Similar Compounds :

A comparative analysis with structurally related compounds showed that while Ethyl 6-(difluoromethyl)piperidine-3-carboxylate had lower potency against the same cancer cell lines, the trifluoromethyl derivative demonstrated enhanced biological activity due to its superior lipophilicity and electronic properties.

Discussion

The biological activity of this compound is primarily attributed to the presence of the trifluoromethyl group, which enhances its interaction with biological targets. Its potential applications span across antimicrobial and anticancer therapies, warranting further research to fully elucidate its pharmacological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.